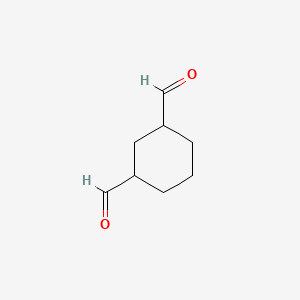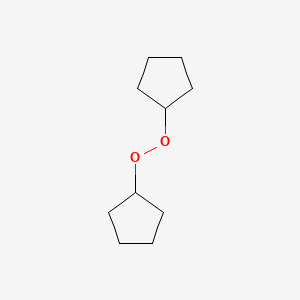
Peroxide, dicyclopentyl (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxide, dicyclopentyl (9CI) is an organic peroxide with the molecular formula C10H18O2. It is characterized by the presence of a peroxide group (R-O-O-R) where the R groups are cyclopentyl radicals. This compound is known for its strong oxidizing properties and is used in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Peroxide, dicyclopentyl (9CI) can be synthesized through the reaction of cyclopentyl hydroperoxide with cyclopentyl alcohol in the presence of an acid catalyst. The reaction typically occurs under controlled temperature conditions to prevent decomposition of the peroxide.
Industrial Production Methods: Industrial production of Peroxide, dicyclopentyl (9CI) involves the use of continuous flow reactors to ensure precise control over reaction conditions. The process includes the careful handling of reactants and products to avoid any hazardous situations due to the compound’s reactive nature.
Analyse Chemischer Reaktionen
Types of Reactions: Peroxide, dicyclopentyl (9CI) undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, it can be reduced to cyclopentanol and cyclopentanone.
Decomposition: It decomposes to form cyclopentane and oxygen gas.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include transition metal catalysts and acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Decomposition Reactions: Elevated temperatures or the presence of catalytic amounts of transition metals can induce decomposition.
Major Products Formed:
Oxidation: Cyclopentanone and cyclopentanol.
Reduction: Cyclopentanol and cyclopentanone.
Decomposition: Cyclopentane and oxygen gas.
Wissenschaftliche Forschungsanwendungen
Peroxide, dicyclopentyl (9CI) has several scientific research applications:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in oxidative stress studies and as a model compound for studying peroxide metabolism.
Medicine: Explored for its potential use in antimicrobial formulations due to its strong oxidizing properties.
Industry: Utilized in the production of polymers and as a bleaching agent in various industrial processes.
Wirkmechanismus
The mechanism of action of Peroxide, dicyclopentyl (9CI) involves the cleavage of the peroxide bond (R-O-O-R) to generate free radicals. These free radicals can initiate a variety of chemical reactions, including the oxidation of organic substrates. The molecular targets include unsaturated hydrocarbons, alcohols, and other organic compounds. The pathways involved typically include radical chain reactions that propagate through the formation and reaction of intermediate radicals.
Vergleich Mit ähnlichen Verbindungen
Hydrogen Peroxide (H2O2): A simple peroxide with strong oxidizing properties, commonly used as a disinfectant and bleaching agent.
Benzoyl Peroxide: An organic peroxide used in acne treatment and as a polymerization initiator.
tert-Butyl Hydroperoxide: Used as an oxidizing agent in organic synthesis and as a polymerization initiator.
Uniqueness: Peroxide, dicyclopentyl (9CI) is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its cyclopentyl groups provide steric hindrance, affecting its decomposition and reaction pathways. This makes it particularly useful in applications where controlled oxidation is required.
Eigenschaften
CAS-Nummer |
55999-66-1 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
cyclopentylperoxycyclopentane |
InChI |
InChI=1S/C10H18O2/c1-2-6-9(5-1)11-12-10-7-3-4-8-10/h9-10H,1-8H2 |
InChI-Schlüssel |
DBIAPGKVPZXXCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OOC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



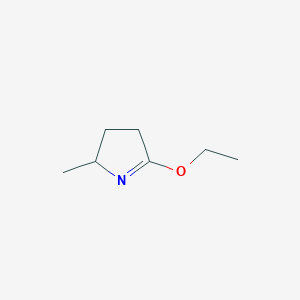
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)

![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
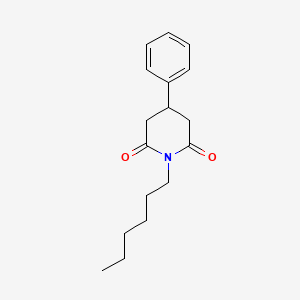


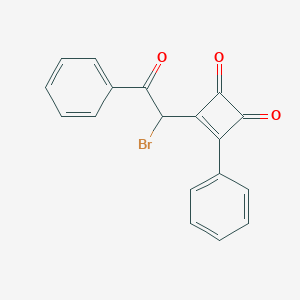
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)
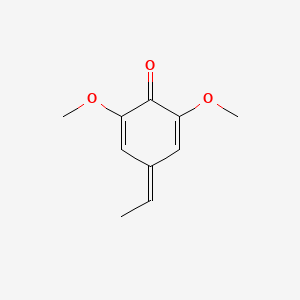
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
